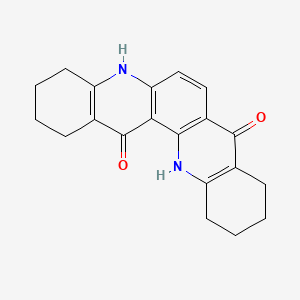
2-(Trimethoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethoxymethyl)pyridine is a chemical compound with the molecular formula C9H13NO3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their presence in many active pharmaceuticals, natural products, and functional materials .
Preparation Methods
The synthesis of 2-(Trimethoxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with trimethyl orthoformate in the presence of an acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial production methods for this compound typically involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow system using a stainless steel column packed with a catalyst can be employed to produce this compound in high yields .
Chemical Reactions Analysis
2-(Trimethoxymethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxymethyl group is replaced by other functional groups.
Scientific Research Applications
2-(Trimethoxymethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, pyridine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can alter the conformation and activity of the target, leading to the desired biological response .
Comparison with Similar Compounds
2-(Trimethoxymethyl)pyridine can be compared with other pyridine derivatives such as 2-methylpyridine and 2-ethylpyridine. While these compounds share a similar pyridine core, their unique substituents confer different chemical and biological properties .
2-Methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-Ethylpyridine: Similar to 2-methylpyridine, this compound has an ethyl group at the 2-position.
The uniqueness of this compound lies in its trimethoxymethyl group, which provides distinct reactivity and potential for functionalization compared to other pyridine derivatives .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(trimethoxymethyl)pyridine |
InChI |
InChI=1S/C9H13NO3/c1-11-9(12-2,13-3)8-6-4-5-7-10-8/h4-7H,1-3H3 |
InChI Key |
LHXCZDUJNKPUPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=N1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
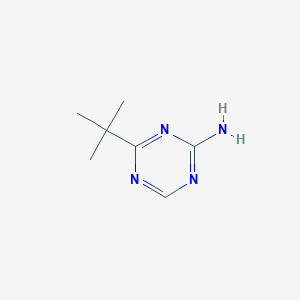
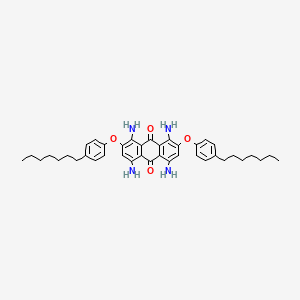
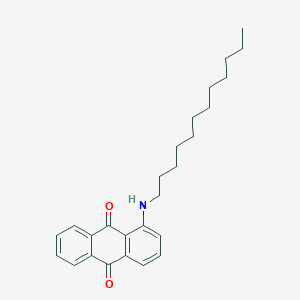
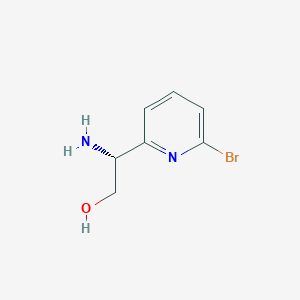
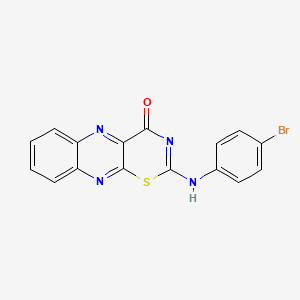
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
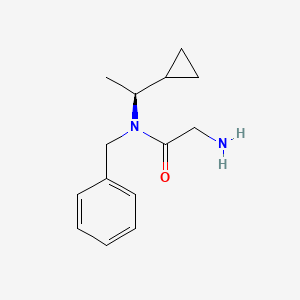
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

